N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea
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Overview
Description
N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea is a compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. This reaction is carried out in alcoholic sodium ethoxide, which acts as a base to facilitate the condensation reaction . The process can be summarized as follows:
Starting Materials: N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl compounds.
Reaction Conditions: Alcoholic sodium ethoxide as the base.
Product Formation: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antibacterial and antioxidant activities.
Medicine: Potential therapeutic agent for treating bacterial infections and oxidative stress-related conditions.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole derivatives: Known for their antimicrobial properties, these compounds have structural similarities with thiophene derivatives.
Uniqueness
N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea stands out due to its dual functional groups (acetylcarbamothioyl and thiophene-2-carboxamide), which contribute to its unique chemical reactivity and biological activity
Properties
CAS No. |
640246-19-1 |
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Molecular Formula |
C15H14N4O2S3 |
Molecular Weight |
378.5g/mol |
IUPAC Name |
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2S3/c1-9(20)16-14(22)17-10-4-6-11(7-5-10)18-15(23)19-13(21)12-3-2-8-24-12/h2-8H,1H3,(H2,16,17,20,22)(H2,18,19,21,23) |
InChI Key |
VMICRFRXGRNIIB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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